![molecular formula C4H5BrN2O B2605703 (5-Bromo-1H-pyrazol-3-yl)methanol CAS No. 1779621-52-1](/img/structure/B2605703.png)
(5-Bromo-1H-pyrazol-3-yl)methanol
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Overview
Description
“(5-Bromo-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C4H5BrN2O . It is also known as “(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride” and has a molecular weight of 213.46 .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-1H-pyrazol-3-yl)methanol” can be represented by the SMILES notationCl.OCC1=NNC(Br)=C1
. Physical And Chemical Properties Analysis
“(5-Bromo-1H-pyrazol-3-yl)methanol” appears as a white solid . It should be stored at 0-8 °C .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “(5-Bromo-1H-pyrazol-3-yl)methanol”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Fluorescence Properties
The compound “(5-Bromo-1H-pyrazol-3-yl)methanol” can be used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . These compounds show different colors in different solvents when the electron withdrawing group is attached to acetophenone . This property makes them useful in the development of metal ion fluorescent probes .
Antimicrobial Potential
Imidazole containing compounds, which can be synthesized using “(5-Bromo-1H-pyrazol-3-yl)methanol”, have shown good antimicrobial potential .
Synthesis of Pyrazoline Compounds
“(5-Bromo-1H-pyrazol-3-yl)methanol” can be used in the synthesis of pyrazoline compounds . These compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance .
Use in Textile Industry
Triarylpyrazoline compounds, which can be synthesized using “(5-Bromo-1H-pyrazol-3-yl)methanol”, have been used as fluorescent whitening agents in the textile industry .
Use in High-Tech Fields
As laser dyes and fluorescent probes, the applications of pyrazoline compounds synthesized using “(5-Bromo-1H-pyrazol-3-yl)methanol” in high-tech fields have been developed by leaps and bounds .
Safety and Hazards
properties
IUPAC Name |
(3-bromo-1H-pyrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDWCWKVSJECGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1H-pyrazol-3-yl)methanol |
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